molecular formula C9H9BrO2 B2379533 (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270291-39-8

(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2379533
CAS No.: 1270291-39-8
M. Wt: 229.073
InChI Key: AUBCSGZQJXSWGV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral chemical scaffold of significant interest in medicinal and organic chemistry . The compound features a benzopyran core structure, a privileged scaffold found in numerous natural products and pharmaceuticals, and is recognized for its versatility as a synthetic intermediate . The specific (4R) stereochemistry at the 4-position is a critical feature, as the spatial arrangement of atoms in such benzopyran derivatives is often a key determinant of their biological activity and binding affinity to target proteins . The bromo substituent at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures. This compound serves as a key precursor in anti-infective drug discovery. Recent research has demonstrated that novel derivatives based on the 3,4-dihydro-2H-1-benzopyran scaffold exhibit promising anti-tubercular activity by targeting the essential mycobacterial protein PKS13 (PDB ID: 5v3y) . Molecular docking studies and in vitro biological assessments have shown that such derivatives can possess high binding affinity and potent activity against Mycobacterium tuberculosis strains, with some exhibiting MIC values significantly lower than standard drugs like rifampicin . This compound is supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4R)-6-bromo-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBCSGZQJXSWGV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of a suitable precursor, followed by cyclization to form the benzopyran ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction is often carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 6-hydro-3,4-dihydro-2H-1-benzopyran-4-ol.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

Overview

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • CAS Number : 1270291-39-8

The compound is synthesized through bromination of appropriate precursors, typically involving bromine or N-bromosuccinimide under controlled conditions. This synthetic route allows for the selective introduction of the bromine atom at the 6th position of the benzopyran ring.

Chemistry

In synthetic organic chemistry, (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol serves as a versatile building block for creating more complex molecules. Its reactive bromine atom makes it suitable for substitution reactions, allowing chemists to modify its structure for specific applications.

Biology

The biological relevance of this compound stems from its structural similarity to naturally occurring benzopyrans, which are known for their bioactive properties. Research indicates that this compound can interact with various biological targets:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant radical scavenging capabilities comparable to established antioxidants like ascorbic acid. The antioxidant activity was measured using the DPPH radical scavenging assay.
    CompoundIC50 (µM)Comparison
    This compoundTBDSimilar to ascorbic acid
  • Anti-inflammatory Properties : In vitro studies have shown that this compound can reduce the expression of inflammatory cytokines in macrophage cell lines exposed to inflammatory stimuli. It has been demonstrated to inhibit NF-kB activation significantly.
  • Anticancer Activity : Research on various cancer cell lines indicates that this compound may inhibit cell proliferation and induce apoptosis. For example:
    Cell LineIC50 (µM)Mechanism
    MCF7TBDApoptosis induction
    MDA-MB231TBDCell cycle arrest

Study 1: Antioxidant Activity Assessment

A study assessed several benzopyran derivatives, revealing that this compound exhibited a notable IC50 value in the DPPH assay. The results indicated a dose-dependent response with increasing concentrations leading to higher scavenging activity.

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory mechanisms, this compound was tested for its ability to inhibit NF-kB activation in macrophage cell lines. The results demonstrated a significant reduction in NF-kB activity upon treatment with this compound.

Study 3: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF7 and MDA-MB231. The compound exhibited IC50 values indicating effective inhibition of cell growth and induction of apoptosis.

Industrial Applications

In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its properties make it suitable for developing new materials or enhancing existing formulations.

Mechanism of Action

The mechanism of action of (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Notes on Commercial and Research Relevance

  • (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is listed as discontinued by CymitQuimica, highlighting supply challenges .
  • No direct market competitors exist for therapeutic applications, though structural analogs are explored preclinically .

Biological Activity

(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, a member of the benzopyran family, exhibits significant biological activities that are of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and a hydroxyl group at the 4th position of the dihydrobenzopyran ring. These features contribute to its potential therapeutic applications, particularly in anti-inflammatory, antioxidant, and anticancer research.

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • CAS Number : 1270291-39-8
  • IUPAC Name : (4R)-6-bromo-3,4-dihydro-2H-chromen-4-ol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group is capable of forming hydrogen bonds with enzymes or receptors, while the bromine atom can engage in halogen bonding. These interactions may modulate enzyme activities and signaling pathways, leading to diverse biological effects.

Antioxidant Activity

Research indicates that compounds in the benzopyran class often exhibit antioxidant properties. The antioxidant activity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. Preliminary studies suggest that this compound may demonstrate significant radical scavenging capabilities comparable to known antioxidants such as ascorbic acid.

CompoundIC50 (µM)Comparison
This compoundTBDSimilar to ascorbic acid

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects. Benzopyrans are known for their ability to inhibit pro-inflammatory pathways. In vitro studies have shown that this compound can reduce the expression of inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Anticancer Activity

The potential anticancer properties of this compound are under investigation. Preliminary studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Study 1: Antioxidant Activity Assessment

A study conducted on several benzopyran derivatives found that this compound exhibited a notable IC50 value in the DPPH assay, suggesting its effectiveness as an antioxidant agent. The results indicated a dose-dependent response with increasing concentrations leading to higher scavenging activity.

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory mechanisms, this compound was tested for its ability to inhibit NF-kB activation in macrophage cell lines. The results demonstrated a significant reduction in NF-kB activity upon treatment with this compound, highlighting its potential utility in managing inflammatory diseases.

Study 3: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF7 and MDA-MB231. The compound exhibited IC50 values indicating effective inhibition of cell growth and induction of apoptosis.

Cell LineIC50 (µM)Mechanism
MCF7TBDApoptosis induction
MDA-MB231TBDCell cycle arrest

Q & A

Basic: What are the recommended synthetic routes for (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of this compound can be approached via bromination of chroman-4-ol derivatives or asymmetric catalytic hydrogenation to achieve the (4R)-stereochemistry. For bromination, regioselective electrophilic substitution at the 6-position of the benzopyran scaffold is critical. Optimization involves controlling reaction temperature (e.g., 0–25°C) and using Lewis acids (e.g., FeBr₃) to direct bromine placement. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee). Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization in ethanol improves yield (typically 50–70%) .

Basic: How should researchers characterize the structural and stereochemical purity of this compound?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., DFT calculations) to verify substituent positions and diastereotopic protons in the 3,4-dihydro-2H-benzopyran system.
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and confirm >98% ee for the (4R)-configuration.
  • X-ray crystallography : For absolute stereochemistry, co-crystallize with a heavy-atom derivative (e.g., bromine) and analyze using single-crystal diffraction .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols.
  • Emergency Measures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water immediately .

Advanced: How can researchers resolve enantiomeric impurities in this compound during synthesis?

Methodological Answer:
Enantiomeric impurities often arise from incomplete stereochemical control. Strategies include:

  • Kinetic Resolution : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) to selectively convert one enantiomer.
  • Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., L-tartaric acid) and separate via fractional crystallization.
  • Chromatographic Separation : Employ simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases. Validate purity using polarimetry and circular dichroism (CD) spectroscopy .

Advanced: What mechanistic insights exist for the biological activity of this compound derivatives?

Methodological Answer:
Studies suggest brominated chromanols inhibit cyclooxygenase-2 (COX-2) via competitive binding to the arachidonic acid pocket. To validate:

  • Molecular Docking : Use AutoDock Vina with PDB ID 1PXX (COX-2 structure) to model interactions.
  • Enzyme Assays : Measure IC₅₀ values using a fluorometric COX Inhibitor Screening Kit. Compare with celecoxib as a positive control.
  • SAR Analysis : Synthesize analogs (e.g., 6-Cl, 6-F) to assess the role of halogen electronegativity in potency .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., pKa, density) of this compound?

Methodological Answer:
Discrepancies often stem from solvent effects or measurement techniques. For standardization:

  • pKa Determination : Use potentiometric titration in 30% methanol/water to mimic physiological conditions. Compare with computational predictions (e.g., ACD/pKa DB).
  • Density Measurement : Employ a gas pycnometer at 25°C under controlled humidity.
  • Inter-laboratory Validation : Collaborate with multiple labs using identical protocols to minimize instrumental variability .

Advanced: What computational strategies predict the collision cross-section (CCS) and stability of this compound?

Methodological Answer:

  • CCS Prediction : Use Trapped Ion Mobility Spectrometry (TIMS) data calibrated with polyalanine standards. Pair with molecular dynamics (MD) simulations in NAMD to model gas-phase conformers.
  • Stability Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate bond dissociation energies (BDEs) and identify degradation-prone sites (e.g., C-Br bond) .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC-PDA.
  • Arrhenius Analysis : Incubate samples at 25°C, 40°C, and 60°C to calculate activation energy (EaE_a) and predict shelf-life.
  • Light Sensitivity : Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.